Sacubitril impurity 16
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2R,4S)-4-[(4-ethoxy-4-oxobutanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-3-30-23(27)14-13-22(26)25-21(15-17(2)24(28)29)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,28,29)/t17-,21+/m1/s1 |
InChI Key |
AUNLGZJEDPUZSE-UTKZUKDTSA-N |
Isomeric SMILES |
CCOC(=O)CCC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O |
Canonical SMILES |
CCOC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)O |
Origin of Product |
United States |
Chemical and Physical Properties of Sacubitril Impurity 16
Sacubitril (B1662468) impurity 16 is a known process-related impurity in the synthesis of Sacubitril. Its chemical and physical properties are essential for its identification and quantification.
| Property | Value | Source |
| Chemical Name | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoic acid | simsonpharma.com |
| Synonym | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoic acid | sincopharmachem.com |
| Molecular Formula | C24H29NO5 | synzeal.comncats.io |
| Molecular Weight | 411.5 g/mol | synzeal.com |
| CAS Number | 149709-49-9 | sincopharmachem.comsynzeal.comkantech.co.in |
Structure of Sacubitril Impurity 16
The chemical structure of Sacubitril (B1662468) impurity 16 is closely related to that of Sacubitril. It is characterized by a biphenyl (B1667301) group, a pentanoic acid backbone with a methyl substituent, and an amide linkage to an ethoxy-butanamido side chain. The stereochemistry is defined as (2R,4S), which is crucial for its unique identity. ncats.io
The structural formula reveals the specific arrangement of atoms and functional groups that differentiate it from the active pharmaceutical ingredient and other related impurities.
Synthesis and Formation of Sacubitril Impurity 16
Sacubitril (B1662468) impurity 16 is typically formed during the synthesis of Sacubitril. While specific proprietary synthesis routes are not fully disclosed, the formation of such impurities often occurs due to side reactions or the presence of impurities in starting materials or reagents. A patented method describes the preparation of a Sacubitril valsartan (B143634) sodium impurity, highlighting that the use of a condensing agent like PyBOP can lead to the formation of impurity compounds. google.com The reaction conditions, such as temperature and the type of base used, can significantly influence the yield and purity of the desired product versus the formation of impurities. google.com
Analytical Characterization of Sacubitril Impurity 16
Isolation Methodologies for this compound
The isolation of impurities from a complex mixture, such as a reaction mass or a degraded sample of an active pharmaceutical ingredient (API), is a critical step. For Sacubitril and its related compounds, chromatographic techniques are paramount.
Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for isolating specific impurities from Sacubitril. bmanaj.orgamazonaws.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to separate and collect larger quantities of the target compound.
In a typical workflow, a concentrated solution of the mixture containing Sacubitril and its impurities is injected onto a preparative HPLC system. bmanaj.org The separation is often achieved using a reversed-phase column, such as a C18 column, where compounds are separated based on their hydrophobicity. bmanaj.orgamazonaws.com A gradient elution method, where the composition of the mobile phase is changed over time, is commonly employed to achieve optimal separation of all components. bmanaj.org For instance, a mobile phase consisting of an aqueous component (like water with a modifier such as trifluoroacetic acid) and an organic solvent (like acetonitrile) is frequently used. bmanaj.org
The fractions eluting from the column are collected, and those containing the impurity of interest are pooled. The purity of the isolated fraction is then confirmed, often by re-injecting a small sample into an analytical HPLC system. This ensures that a highly pure sample of the impurity is available for subsequent structural analysis.
Structural Elucidation Techniques for this compound
Once isolated, a battery of sophisticated analytical techniques is employed to determine the precise chemical structure of the impurity.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS analysis provides a precise mass measurement, which allows for the determination of its molecular formula. This compound has a molecular formula of C24H29NO5 and a molecular weight of 411.49. ncats.io This information is fundamental in the early stages of structural elucidation.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C24H29NO5 |
| Molecular Weight | 411.49 |
| InChIKey | AUNLGZJEDPUZSE-UTKZUKDTSA-N |
| Source: GSRS ncats.io |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the connectivity of atoms within the molecule.
1H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.
13C NMR (Carbon NMR): This provides information about the different types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to establish connectivity between adjacent carbon atoms. scitcentral.com
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. scitcentral.com
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. scitcentral.com
While specific NMR data for the compound explicitly named "this compound" is not available in the public domain, the general approach to characterizing Sacubitril degradation products involves dissolving the isolated impurity in a deuterated solvent (like DMSO-d6) and acquiring a suite of these NMR spectra. scitcentral.com The detailed analysis of chemical shifts, coupling constants, and cross-peaks in the 2D spectra allows for the unambiguous assignment of the entire molecular structure.
Other spectroscopic techniques can be used to provide complementary information and confirm the structure elucidated by NMR and MS. Infrared (IR) spectroscopy, for instance, can confirm the presence of specific functional groups (e.g., carbonyls, N-H bonds) within the molecule. europa.eu
Stereochemical Assignment of this compound
Sacubitril contains stereocenters, meaning that it can exist as different stereoisomers. It is crucial to determine the specific stereochemistry of any impurity, as different stereoisomers can have different pharmacological and toxicological properties. The stereochemistry of this compound is described as absolute, with two defined stereocenters. ncats.io Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a key technique used to separate and identify different stereoisomers of Sacubitril and its related substances. europa.eursc.org By comparing the retention time of the isolated impurity with that of reference standards of known stereochemistry, the absolute configuration of the impurity can be assigned.
Development of Stability-Indicating Methods for this compound
Stability-indicating analytical methods are crucial for distinguishing the API from its potential impurities and degradation products that may form under various stress conditions, such as exposure to light, heat, humidity, and different pH levels. The development of such methods for Sacubitril and its impurities, including impurity 16, has been a subject of significant research.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies for this compound
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the workhorse techniques for the analysis of non-volatile and thermally labile compounds like Sacubitril and its impurities. Several stability-indicating reversed-phase HPLC (RP-HPLC) and UHPLC methods have been developed to separate Sacubitril from its related substances.
These methods typically employ C8 or C18 stationary phases and a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). nirmauni.ac.innih.govscitcentral.com The use of UHPLC offers advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. japsonline.com
Table 1: Exemplary HPLC/UHPLC Method Parameters for the Analysis of Sacubitril and its Impurities
| Parameter | HPLC Method 1 | UHPLC Method 2 |
| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm) nirmauni.ac.innih.gov | Accucore XL C8 (100 × 4.6) mm; 3 μm japsonline.com |
| Mobile Phase A | 1 mL of Trifluoroacetic acid in 1000 mL of Milli-Q water nih.gov | Tetrahydrofuran and 0.1% perchloric acid in water (8:92, %v/v) japsonline.com |
| Mobile Phase B | 1 mL of Trifluoroacetic acid in a mixture of Acetonitrile and methanol (950:50 v/v) nih.gov | Tetrahydrofuran:water:acetonitrile (5:15:80, %v/v/v) japsonline.com |
| Flow Rate | 1.5 mL/min nirmauni.ac.innih.gov | 0.6 mL/minute japsonline.com |
| Detection | PDA at 254 nm nirmauni.ac.innih.govnih.gov | PDA detector in the range of 200–400 nm japsonline.com |
| Column Temperature | 30°C nirmauni.ac.innih.gov | 30°C japsonline.com |
Note: This table represents typical parameters from published methods for the analysis of Sacubitril and a range of its impurities. The conditions may require optimization for the specific analysis of this compound.
Gas Chromatography with Mass Spectrometry (GC-HS-MS/MS) for Volatile this compound Related Substances
Gas chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile compounds. When coupled with headspace sampling (HS) and tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for the determination of trace-level volatile impurities.
The relevance of GC-based methods for this compound, which is a non-volatile organic molecule, is limited. GC analysis is typically applied to identify and quantify residual solvents used in the manufacturing process of the API or potential volatile degradation products. monash.edu For instance, GC-MS methods have been developed for the determination of nitrosamine (B1359907) impurities in sartan-containing medications, which can sometimes be formulated with Sacubitril. researchgate.net However, for a non-volatile impurity like this compound, GC analysis is not a suitable technique.
Analytical Method Validation for this compound Quantification
The validation of an analytical method ensures that it is suitable for its intended purpose. For impurity quantification, key validation parameters include specificity, selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Specificity and Selectivity Studies for this compound Analysis
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, specificity is demonstrated by showing that the peak corresponding to this impurity is well-resolved from the peaks of Sacubitril, other known impurities, and any potential degradation products.
Forced degradation studies are a cornerstone of establishing specificity. neuroquantology.com By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), it is possible to generate potential degradation products and demonstrate that the analytical method can separate them from the main component and other impurities. Published stability-indicating methods for Sacubitril show good resolution between the main peak and numerous impurity peaks, confirming the specificity of these methods. nirmauni.ac.innih.govneuroquantology.com
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determination for this compound
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Validation reports for analytical methods developed for Sacubitril and its impurities typically include data for linearity, LOD, and LOQ for a range of impurities. While specific data for this compound is not always individually reported, the general performance of the methods provides an indication of the achievable sensitivity.
Table 2: Representative Validation Parameters for the Quantification of Sacubitril Impurities
| Parameter | Reported Values for a Set of Sacubitril Impurities |
| Linearity (Correlation Coefficient, r²) | ≥0.999 nih.govnih.gov |
| Limit of Detection (LOD) | 0.030-0.048 µg/mL nih.gov |
| Limit of Quantification (LOQ) | 0.100-0.160 µg/mL nih.gov |
| Recovery | 90.0% to 115.0% nirmauni.ac.innih.gov |
| Relative Standard Deviation (RSD) for Precision | < 10.0% nirmauni.ac.innih.gov |
Note: This table summarizes typical validation data from published methods for a group of Sacubitril impurities. The specific values for this compound would need to be determined during a dedicated method validation study for this specific analyte.
Precision and Accuracy Assessment for this compound Analysis
The precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the test results obtained by the method to the true value. Both are fundamental parameters in the validation of analytical methods for impurity quantification.
While specific published data for the precision and accuracy of "this compound" analysis is limited, the general methodologies for Sacubitril and its other known impurities provide a framework for the expected performance of a validated method. For instance, studies on the simultaneous estimation of Sacubitril and its related impurities often employ reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) methods. cleanchemlab.com
The precision of these methods is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The acceptance criteria for the relative standard deviation (%RSD) for the peak areas of the impurities are generally stringent.
Table 1: Illustrative Precision Data for Sacubitril Impurity Analysis
| Parameter | Specification Level | Acceptance Criteria (%RSD) |
| Repeatability | 100% | ≤ 5.0% |
| Intermediate Precision | 100% | ≤ 10.0% |
This table represents typical acceptance criteria for precision studies of pharmaceutical impurities and is not based on specific published data for this compound.
Accuracy is commonly assessed by spiking the drug substance or placebo with known amounts of the impurity standard at different concentration levels (e.g., at the limit of quantification (LOQ), 100%, and 150% of the specification limit). The percentage recovery of the impurity is then calculated.
Table 2: Illustrative Accuracy Data for Sacubitril Impurity Analysis
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| LOQ | 0.1 | 0.095 | 95.0% |
| 100% | 1.0 | 0.98 | 98.0% |
| 150% | 1.5 | 1.53 | 102.0% |
This table provides an example of typical accuracy results. The values are illustrative and not specific to this compound.
For a method to be considered accurate for impurity quantification, the recovery is typically expected to be within 80.0% to 120.0%. cleanchemlab.com
Robustness Evaluation of this compound Analytical Procedures Utilizing Quality by Design (QbD)
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The Quality by Design (QbD) approach is increasingly being utilized to build quality into the analytical method, ensuring it is robust and fit for its intended purpose.
For the analysis of Sacubitril and its impurities, a QbD approach would involve identifying critical method parameters that could potentially impact the separation and quantification of impurities like this compound. These parameters could include:
Mobile phase composition (e.g., percentage of organic solvent, pH of the aqueous phase)
Column temperature
Flow rate
Wavelength of detection
A design of experiments (DoE) is then conducted to systematically evaluate the impact of these variations on critical quality attributes of the method, such as the resolution between the impurity and the main peak, peak tailing, and the accuracy of quantification.
Table 3: Factors and Ranges for a Typical Robustness Study of an HPLC Method
| Factor | Variation |
| Flow Rate (mL/min) | ± 0.1 |
| Column Temperature (°C) | ± 2 |
| Mobile Phase pH | ± 0.1 |
| Organic Phase Composition (%) | ± 2% |
This table illustrates typical variations in method parameters for a robustness study.
By understanding the method's operational design space, a robust analytical procedure for this compound can be established, ensuring consistent performance throughout the lifecycle of the product.
Impurity Profiling and Mass Balance Investigations in Sacubitril Formulations
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. Mass balance studies are conducted as part of forced degradation studies to ensure that all degradation products and the remaining drug substance account for close to 100% of the initial amount of the drug substance. This confirms that no significant degradation products are being missed by the analytical method.
Forced degradation studies on Sacubitril have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions. These studies are crucial for identifying potential degradation products, which could include this compound if it is formed under such stress conditions.
A comprehensive impurity profile would involve the use of a stability-indicating analytical method, typically an HPLC or UHPLC method, capable of separating the drug from all known and potential impurities. The peaks corresponding to impurities are then quantified.
Table 4: Illustrative Mass Balance Data from a Forced Degradation Study of Sacubitril
| Stress Condition | % Assay of Sacubitril | % Total Impurities | Mass Balance (%) |
| Acid Hydrolysis | 85.2 | 14.5 | 99.7 |
| Base Hydrolysis | 80.7 | 19.1 | 99.8 |
| Oxidative Degradation | 90.1 | 9.8 | 99.9 |
| Thermal Degradation | 99.5 | 0.4 | 99.9 |
| Photolytic Degradation | 99.7 | 0.2 | 99.9 |
This table provides an example of mass balance results from a forced degradation study. The data is illustrative and not specific to this compound.
A mass balance of close to 100% demonstrates the stability-indicating nature of the analytical method and ensures that all significant impurities, including potentially this compound, are being accounted for. The identification of these impurities is often confirmed using mass spectrometry (MS) coupled with liquid chromatography (LC-MS).
Application of Quality by Design (QbD) Principles in this compound Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. nih.gov It begins with predefined objectives and emphasizes product and process understanding and control. nih.gov The application of QbD principles is instrumental in developing a robust control strategy for specific impurities such as this compound. oup.comresearchgate.net The core idea is to design quality into the product from the outset, rather than relying on testing to ensure quality. nih.gov The process involves defining a Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), and understanding how process parameters and material attributes affect these CQAs. nih.govpqri.org For this compound, its level is a CQA that must be controlled within acceptable limits to ensure product quality.
Risk Assessment for this compound Control
A key element of the QbD approach is risk assessment, which is used to identify and rank parameters that could impact the CQAs of the drug substance. researchgate.netpqri.org For this compound, a risk assessment process would systematically evaluate potential sources of variability in its formation and clearance during the manufacturing process. This involves identifying variables in starting materials, reagents, and process conditions that could influence the level of this specific impurity.
Tools such as an Ishikawa (fishbone) diagram can be employed to map out potential causal factors related to materials, methods, machinery, and environment that might lead to elevated levels of this compound. colab.ws Following the identification of potential risks, a scoring or ranking method is used to prioritize them, allowing development efforts to focus on the highest-risk areas. This ensures that the control strategy is targeted and effective.
Identification of Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) Relevant to this compound Control
Following risk assessment, the next step is to experimentally determine which process parameters and material attributes are truly critical. biopharminternational.com A Critical Process Parameter (CPP) is a process variable whose variability impacts a CQA and therefore must be monitored or controlled to ensure the process produces the desired quality. pqri.org A Critical Material Attribute (CMA) is a physical, chemical, or biological property of an input material that should be within a specific limit to ensure the desired quality of the final product. pqri.org
For this compound, these could include:
CMAs: Purity of Sacubitril starting materials, quality of solvents, and specifications of reagents used in the synthesis.
CPPs: Reaction temperature, pressure, pH, mixing speed, reaction time, and parameters of the purification steps (e.g., crystallization conditions, chromatographic purification parameters). biopharminternational.com
Design of Experiments (DoE) is a powerful statistical tool used to efficiently identify and characterize the relationships between these parameters and the formation of Impurity 16. researchgate.netcolab.ws
Table 1: Potential Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) for this compound Control
| Category | Parameter/Attribute | Rationale for Criticality |
|---|---|---|
| CMA | Purity of Starting Materials | The presence of related substances in starting materials can lead to the formation of impurities in subsequent steps. |
| CMA | Quality of Solvents | Solvent properties (e.g., polarity, presence of contaminants) can influence reaction pathways and impurity formation. |
| CMA | Reagent Concentration & Purity | Incorrect stoichiometry or impure reagents can result in side reactions that generate Impurity 16. |
| CPP | Reaction Temperature | Temperature fluctuations can affect reaction kinetics and favor the formation of undesired by-products like Impurity 16. |
| CPP | pH of Reaction Mixture | The pH can be critical for controlling the reactivity of functional groups and preventing degradation or side reactions. |
| CPP | Purification Process Parameters | Parameters in crystallization or chromatography (e.g., solvent ratio, temperature, flow rate) are critical for effectively removing Impurity 16. |
Pharmaceutical Regulatory Frameworks for Impurity Management of this compound
The control of pharmaceutical impurities is strictly regulated by international and national bodies to ensure patient safety. A robust control strategy for this compound must be developed in compliance with these established guidelines.
International Council for Harmonisation (ICH) Guidelines (e.g., Q1A, Q2, Q3B, Q6A) Relevant to this compound
The International Council for Harmonisation (ICH) provides globally recognized guidelines for pharmaceutical development and regulation. Several ICH guidelines are directly relevant to the control of this compound.
ICH Q1A (Stability Testing of New Drug Substances and Products): This guideline requires stability studies to be conducted to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies, a component of this guideline, help identify likely degradation products, such as Impurity 16, that may form during storage. amazonaws.comamazonaws.com
ICH Q2(R1) (Validation of Analytical Procedures): This guideline mandates the validation of analytical methods used for quantifying impurities. researchgate.net Any method developed to monitor this compound must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results. orientjchem.org
ICH Q3B(R2) (Impurities in New Drug Products): This is a crucial guideline that sets thresholds for the reporting, identification, and qualification of impurities. europa.eu The acceptable limit for this compound in the final product is determined based on the maximum daily dose and these qualification thresholds. tga.gov.au If an impurity exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, it must be assessed for safety.
ICH Q6A (Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products): This guideline addresses the setting of specifications, which are a list of tests, references to analytical procedures, and acceptance criteria. europa.eu The specification for Sacubitril will include a test for Impurity 16 with a defined acceptance criterion (limit) that is justified based on batch data, stability studies, and ICH Q3B thresholds.
Table 2: Application of ICH Guidelines to this compound
| ICH Guideline | Title | Relevance to this compound |
|---|---|---|
| Q1A | Stability Testing | Determines the potential for Impurity 16 to form or increase upon storage. |
| Q2(R1) | Validation of Analytical Procedures | Ensures the analytical method used to measure Impurity 16 is accurate, precise, and reliable. researchgate.netorientjchem.org |
| Q3B(R2) | Impurities in New Drug Products | Defines the limits for reporting, identifying, and qualifying Impurity 16. europa.eu |
| Q6A | Specifications | Establishes the official limit (acceptance criterion) for Impurity 16 in the final product release testing. europa.eu |
Global Pharmacopeial Standards (e.g., USP, EP, JP, BP) and Their Implications for this compound
Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) establish official standards for medicines. fda.gov While a specific monograph for a novel impurity like this compound may not exist initially, these compendia provide general chapters and standards for controlling impurities in drug substances and products.
The USP, for instance, offers reference standards which are highly characterized physical specimens used in testing to ensure the accuracy of results. usp.org The availability of a certified reference standard for this compound is essential for the accurate validation of analytical methods and for routine quality control testing. synzeal.com Regulatory submissions must demonstrate that the proposed impurity limits are in line with the principles outlined in these pharmacopeias and the relevant ICH guidelines. tga.gov.au While standards from BP, EP, or JP can be used, they are typically accepted by agencies like the FDA if they are demonstrated to be equivalent to or better than the corresponding USP standard. fda.gov
Strategies for Monitoring and Limiting this compound Levels
Effective control of this compound relies on a two-pronged approach: robust manufacturing process controls to limit its formation and sensitive analytical methods to monitor its levels.
The primary strategy for monitoring is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). oup.comjapsonline.com These methods must be capable of separating this compound from the active pharmaceutical ingredient (API), other impurities, and degradation products. researchgate.netamazonaws.com
Key aspects of such a method include:
Column Chemistry: Often a C18 or a phenyl-hexyl column is used to achieve the necessary selectivity. oup.comresearchgate.net
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile, methanol) is common. oup.comamazonaws.comjapsonline.com
Detection: A Photo Diode Array (PDA) detector is typically used, allowing for monitoring at a specific wavelength (e.g., 254 nm) and confirming peak purity. oup.comresearchgate.netamazonaws.com
Table 3: Example of HPLC Parameters for Sacubitril Impurity Analysis
| Parameter | Typical Condition | Source |
|---|---|---|
| Column | Ascentis Phenyl Hexyl or Phenomenex Gemini-NX C18 (150 mm x 4.6 mm, 3µ) | oup.comresearchgate.net |
| Mobile Phase A | 10 mM KH2PO4 (pH 2.1) or 0.1% Perchloric Acid | oup.comjapsonline.com |
| Mobile Phase B | Acetonitrile/Methanol mixture | oup.comjapsonline.com |
| Elution Mode | Gradient | oup.comresearchgate.netjapsonline.com |
| Flow Rate | 0.6 - 1.5 mL/min | researchgate.netjapsonline.com |
| Column Temperature | 30°C - 40°C | researchgate.netjapsonline.com |
| Detection Wavelength | 240 nm or 254 nm | researchgate.netjapsonline.com |
Strategies for limiting the levels of this compound are directly derived from the QbD exercise. By understanding the identified CMAs and CPPs, the manufacturing process can be designed and controlled to minimize the impurity's formation. This includes stringent control over the quality of raw materials and precise execution of the manufacturing steps within the established design space.
In-Process Controls for this compound Management
In-process controls (IPCs) are crucial for monitoring and managing the formation of impurities during the manufacturing process of Sacubitril. The formation of this compound, identified as (2R,4S)-4-([1,1'-Biphenyl]-4-ylmethyl)-4-(4-ethoxy-4-oxobutanamido)-2-methylbutanoic acid, can be influenced by various factors in the synthetic route. o2hdiscovery.co Effective IPCs are designed to ensure that the level of this impurity is maintained below a predefined limit in the final API.
The synthesis of Sacubitril involves multiple steps where impurities can be introduced or formed. synzeal.com For instance, the reaction conditions, such as temperature, pH, and reaction time, at the stage where the side chain is introduced, can be critical. The quality of starting materials and reagents also plays a significant role in impurity formation.
To manage this compound, a comprehensive control strategy is implemented, which includes:
Raw Material Specification: Stringent quality control of starting materials and reagents is the first line of defense. This includes testing for the presence of any precursors or related substances that could contribute to the formation of this compound.
Monitoring of Critical Process Parameters (CPPs): Key process parameters that have been identified to impact the formation of this impurity are closely monitored and controlled within a proven acceptable range.
In-Process Testing: Samples are taken at various stages of the manufacturing process and tested for the presence and quantity of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed analytical techniques for this purpose. veeprho.comscribd.comtga.gov.au
The following table outlines typical in-process controls that would be implemented for managing this compound.
| Control Point | Parameter to be Controlled | Control Method | Frequency of Testing |
| Starting Material | Purity and absence of related substances | HPLC, GC-MS | Each batch |
| Intermediate Stages | Level of this compound | HPLC/UHPLC | At critical steps |
| Crude Sacubitril | Level of this compound | HPLC/UHPLC | Each batch |
| Purification Step | Efficiency of impurity removal | HPLC/UHPLC | During process development and validation |
Finished Product Testing and Acceptance Criteria for this compound
The control of impurities culminates in the testing of the finished drug product. The specification for the Sacubitril drug substance and the final drug product includes tests and acceptance criteria for all specified identified impurities, including this compound. These acceptance criteria are established based on ICH guidelines, which set thresholds for reporting, identification, and qualification of impurities. chemicea.como2hdiscovery.colookchem.com
The Australian Public Assessment Report for the sacubitril/valsartan (B143634) salt complex notes that the limits for each specified and unspecified impurity in the sacubitril calcium precursor are in line with the ICH identification threshold, which ensures adequate control of impurities in the final complex. tga.gov.au While the specific limit for this compound is not publicly disclosed in this report, the general principle is to control it at a level that is considered safe and has been qualified through toxicological studies or is below the identification threshold.
Analytical methods for the quantification of impurities in the finished product must be validated according to ICH Q2(R1) guidelines to ensure they are accurate, precise, specific, and robust. scribd.comtga.gov.au Stability-indicating methods are developed to be able to separate and quantify any degradation products that may form during the shelf-life of the product. veeprho.com
The acceptance criteria for an individual impurity like this compound in a new drug substance are typically guided by the ICH Q3A(R2) guideline. The identification threshold, which dictates the level at which an impurity must be identified, varies with the maximum daily dose of the drug.
Below is a table illustrating the general ICH thresholds for impurities, which would be applied to establish the acceptance criteria for this compound.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general thresholds from ICH Q3A(R2) and the specific acceptance criteria for this compound are determined by the manufacturer and approved by regulatory authorities based on the safety data for Sacubitril.
Genotoxic Impurity Assessment and Control Strategies for this compound
Genotoxic impurities, which have the potential to damage DNA and cause mutations, are a class of impurities that are of high concern and are controlled to much lower levels than other impurities. The assessment and control of genotoxic impurities are guided by the ICH M7 guideline. chemicea.com This guideline outlines a process for identifying potential genotoxic impurities, conducting a risk assessment, and establishing appropriate controls.
The genotoxic potential of an impurity can be assessed through computational toxicology assessments (in silico) and/or experimental assays. For this compound, a structural assessment would be the first step to identify any structural alerts for mutagenicity. If a structural alert is identified, further assessment is required.
While public assessment reports have stated that sacubitril itself is not genotoxic, the genotoxic potential of each impurity needs to be considered. veeprho.com Reference standards for Sacubitril impurities are utilized in the assessment of genotoxic potential. synzeal.comcleanchemlab.com A specific LC-MS/MS method has been developed for the determination of another potential genotoxic impurity in sacubitril/valsartan, demonstrating the capability to control such impurities at parts per million (ppm) levels. tmda.go.tz
The control strategy for a confirmed genotoxic impurity involves either modifying the synthesis to avoid its formation or demonstrating that it is purged to a level below the Threshold of Toxicological Concern (TTC). The TTC is a concept that represents an acceptable intake for a genotoxic impurity that is associated with a negligible risk of carcinogenicity.
The table below outlines the steps involved in a genotoxic impurity assessment for this compound, based on ICH M7 guidelines.
| Assessment Step | Description | Possible Outcome for this compound |
| Structural Assessment | In silico analysis of the chemical structure for any alerts for mutagenicity. | The presence or absence of structural alerts would be determined. |
| Hazard Assessment | If a structural alert is present, a bacterial reverse mutation assay (Ames test) is typically conducted. | The impurity would be classified as mutagenic or non-mutagenic. |
| Risk Characterization | If found to be mutagenic, the risk is characterized based on its potential presence in the final drug substance. | A control strategy would be required to limit its presence to an acceptable level. |
| Control Strategy | Implementation of process controls to limit the impurity to below the acceptable limit (e.g., based on TTC). | The manufacturing process would be designed to ensure the impurity is below the established limit. |
Without specific public data on the genotoxic assessment of this compound, it is understood that as part of the regulatory submission, a thorough assessment in line with ICH M7 would have been conducted and found acceptable by regulatory agencies.
Future Research Directions and Emerging Trends in Sacubitril Impurity 16 Studies
Development of Novel Synthetic Routes to Mitigate Sacubitril (B1662468) Impurity 16 Formation
The most effective strategy for controlling impurities is to prevent their formation during the synthesis of the active pharmaceutical ingredient (API). Future research in this area will focus on the development of novel synthetic routes for Sacubitril that are designed to minimize the formation of Sacubitril impurity 16. This involves a multi-pronged approach that includes the application of green chemistry principles, innovative catalytic systems, and process analytical technology (PAT).
One promising avenue of research is the exploration of biocatalysis in the synthesis of key intermediates of Sacubitril. chimia.ch Enzymatic transformations can offer high selectivity and operate under mild reaction conditions, thereby reducing the generation of byproducts like impurity 16. chimia.ch For instance, the use of transaminases for the introduction of the amino group in the Sacubitril backbone could provide a more controlled and efficient alternative to traditional chemical methods, potentially circumventing the reaction pathways that lead to the formation of impurity 16. chimia.ch
Furthermore, the principles of Quality by Design (QbD) are being increasingly applied to the development of pharmaceutical manufacturing processes. In the context of Sacubitril synthesis, a QbD approach would involve a systematic study of the process parameters and their impact on the formation of impurities, including impurity 16. This allows for the establishment of a design space within which the process can operate to consistently produce high-purity Sacubitril with minimal levels of impurity 16.
Table 1: Potential Strategies for Mitigating this compound Formation
| Strategy | Description | Potential Impact on Impurity 16 |
|---|---|---|
| Biocatalysis | Utilization of enzymes for specific synthetic steps. | Increased reaction selectivity, leading to reduced byproduct formation. |
| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved control over reaction parameters (temperature, mixing), minimizing side reactions. |
| Novel Catalytic Systems | Development of more selective and efficient chemical catalysts. | Enhanced conversion of reactants to the desired product, reducing the formation of process-related impurities. |
| Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters. | Enables proactive adjustments to the process to prevent deviations that could lead to increased impurity formation. |
Advanced Spectroscopic and Chromatographic Approaches for Enhanced this compound Analysis
The accurate detection and quantification of impurities at trace levels are critical for ensuring the quality and safety of pharmaceutical products. Future research in the analysis of this compound will focus on the development and application of more sensitive, selective, and rapid analytical techniques.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) and Orbitrap, will continue to be a cornerstone for the identification and characterization of impurities. rasayanjournal.co.inworldsresearchassociation.com These techniques provide not only the retention time for quantification but also the accurate mass and fragmentation pattern for unambiguous structural elucidation of impurities like this compound. rasayanjournal.co.in The development of stability-indicating HPLC methods is crucial for separating the impurity from the API and other degradation products that may form during stability studies. nih.govnih.gov
Nuclear magnetic resonance (NMR) spectroscopy, especially with the use of advanced techniques like 2D-NMR (COSY, HSQC, HMBC), plays a vital role in the definitive structural confirmation of isolated impurities. rasayanjournal.co.inscitcentral.com Future trends may involve the use of hyphenated techniques such as LC-NMR, which allows for the direct structural analysis of impurities as they elute from the chromatographic column, eliminating the need for tedious isolation procedures.
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Application | Advantages |
|---|---|---|
| UHPLC-HRMS (TOF, Orbitrap) | Identification, characterization, and quantification. | High sensitivity, high resolution, and accurate mass measurement for confident identification. worldsresearchassociation.com |
| 2D-NMR (COSY, HSQC, HMBC) | Definitive structural elucidation of isolated impurities. | Provides detailed information on the connectivity of atoms within the molecule. rasayanjournal.co.inscitcentral.com |
| LC-NMR | Direct structural analysis of impurities post-chromatographic separation. | Reduces analysis time and the need for impurity isolation. |
| Supercritical Fluid Chromatography (SFC) | Chiral and achiral separations. | Offers faster separations and reduced solvent consumption compared to traditional HPLC. |
Computational and In Silico Modeling for Predicting this compound Formation and Behavior
In recent years, computational and in silico modeling have emerged as powerful tools in pharmaceutical development, enabling the prediction of various chemical and biological properties of molecules. For this compound, these predictive models can provide valuable insights into its formation, potential degradation pathways, and toxicological profile.
Software applications like Zeneth are capable of predicting the degradation products of active pharmaceutical ingredients under various stress conditions. nih.govbohrium.com By inputting the structure of Sacubitril, it is possible to predict the formation of potential degradation products, which can then be compared with experimental data to identify and confirm the structure of unknown impurities. This approach can help in understanding the degradation pathways that may lead to the formation of or an increase in the level of impurity 16 over time. nih.gov
Furthermore, in silico toxicology prediction tools can be used to assess the potential risks associated with impurities without the need for extensive and time-consuming in vivo studies. svkm-iop.ac.in By evaluating the structure of this compound, these models can predict its potential for mutagenicity, carcinogenicity, and other toxicological endpoints. This information is crucial for setting appropriate acceptance criteria for the impurity in the final drug product.
Long-Term Stability Implications and Prediction of this compound Profile
Ensuring the stability of the drug product throughout its shelf life is a fundamental requirement for regulatory approval. This includes controlling the levels of impurities, which can either be present from the synthesis or form as degradation products over time. Future research on this compound will focus on understanding its long-term stability profile and developing predictive models to forecast its behavior under different storage conditions.
Forced degradation studies are a key component of this research, where the drug substance and drug product are subjected to harsh conditions such as heat, humidity, light, and acid/base hydrolysis to accelerate the degradation process. researchgate.net The data from these studies can be used to identify the degradation pathways and the rate of formation of impurities like this compound. indexcopernicus.com
The development of stability-indicating analytical methods is paramount for accurately monitoring the levels of impurity 16 during long-term stability studies. neuroquantology.combohrium.com These methods must be able to separate the impurity from the API and all other potential degradants.
Predictive stability modeling is an emerging area that utilizes kinetic models and statistical analysis to predict the shelf life of a drug product and the impurity profile over time. By combining data from accelerated stability studies with advanced modeling techniques, it may be possible to more accurately predict the long-term behavior of this compound, thereby reducing the need for extensive long-term studies and accelerating the drug development process.
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Sacubitril Impurity 16 in pharmaceutical formulations?
Answer: Reverse-phase HPLC with a C18 column (e.g., 150 mm × 3.0 mm) and gradient elution using 0.05% trifluoroacetic acid in water and acetonitrile is widely employed. Detection at 254 nm ensures separation from Sacubitril and other impurities, with validation parameters including specificity, linearity (R² ≥ 0.99), and precision (RSD < 2%) . For quantification, ensure reference standards with ≥98% purity are used, and validate against ICH guidelines for accuracy (recovery 95–105%) and robustness (varied flow rates, column temperatures) .
Basic: How does the stereochemical configuration of this compound influence its pharmacological activity?
Answer: this compound is identified as (2S,4S)-Sacubitril or (Z)2S,4R-Sacubitril, depending on synthesis pathways. Its enantiomeric form may exhibit reduced binding affinity to neprilysin (NEP), as stereochemistry critically determines inhibitor efficacy. Comparative studies using circular dichroism or chiral HPLC can correlate configuration with enzymatic inhibition profiles .
Advanced: What strategies resolve contradictions in reported purity levels of this compound across studies (e.g., 96.89% vs. 98.70%)?
Answer: Discrepancies arise from differing synthesis protocols or analytical methodologies. To reconcile:
- Synthesis: Trace residual solvents or unreacted intermediates (e.g., succinic anhydride derivatives) may persist if purification steps (e.g., recrystallization, chromatography) are incomplete .
- Analysis: Validate purity via orthogonal methods (e.g., LC-MS for mass confirmation, NMR for structural integrity) and adhere to ICH-defined acceptance criteria for impurities (e.g., ≤0.15% total impurities) .
Advanced: How can multistep continuous-flow synthesis mitigate challenges in producing high-purity this compound?
Answer: Continuous-flow systems minimize side reactions through precise temperature/residence time control. For example, Suzuki-Miyaura cross-coupling of intermediate 13 with phenylboronic acid using a heterogeneous Pd catalyst (Ce₀.₉₉₋ₓSnₓPd₀.₀₁O₂₋δ) achieves >90% yield, followed by in-line deprotection and N-amidation to form Impurity 15. This reduces batch-to-batch variability and enhances scalability .
Basic: What are the critical validation parameters for this compound detection methods?
Answer: Full validation requires:
- Specificity: Resolution ≥ 2.0 from Sacubitril and other impurities.
- Linearity: 5-point calibration curve (e.g., 0.05–0.5% impurity concentration).
- Accuracy: Spiked recovery 95–105%.
- Precision: Intra-day RSD < 2%, inter-day RSD < 5%.
- Robustness: Test ±10% mobile phase variation, ±2°C column temperature .
Advanced: How do synthesis-derived impurities like this compound impact the pharmacokinetic profile of Sacubitril/Valsartan combinations?
Answer: Impurities may alter drug stability or metabolism. For instance, enantiomeric impurities could reduce NEP inhibition efficacy, affecting the therapeutic ratio. In vitro studies using human hepatocyte models and in vivo PK/PD analyses in preclinical species (e.g., rats) are essential to quantify impurity effects on AUC, Cmax, and metabolite formation .
Basic: What structural features distinguish this compound from the parent compound?
Answer: Impurity 16 differs in stereochemistry (e.g., 2S,4S vs. 2R,4S configuration) or functional groups (e.g., incomplete N-amidation with succinic anhydride). FTIR and NMR (e.g., δ 1.8–2.2 ppm for succinyl protons) confirm structural deviations .
Advanced: How can researchers design impurity-spiking experiments to validate analytical methods for this compound?
Answer:
- Spiking Matrix: Use placebo (excipients) and active pharmaceutical ingredient (API) matrices.
- Concentration Range: 0.05–0.5% of API.
- Recovery Calculation: % Recovery = [(Measured – Unspiked)/Added] × 100.
- Statistical Analysis: ANOVA for inter-lab variability and Deming regression for method comparability .
Basic: What are the storage conditions to prevent degradation of this compound reference standards?
Answer: Store lyophilized powder at -20°C (3 years stability) or in solvent (e.g., acetonitrile:water) at -80°C (1 year). Monitor via forced degradation studies (e.g., 40°C/75% RH for 6 months) and HPLC stability-indicating assays .
Advanced: What computational tools predict the formation pathways of this compound during synthesis?
Answer: Density Functional Theory (DFT) models simulate reaction intermediates (e.g., Suzuki coupling transition states) to identify kinetic vs. thermodynamic control. QSAR models correlate solvent polarity (e.g., DMF vs. THF) with impurity yield. Pair with HPLC-MS/MS to validate predicted byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
